NMR Spectral Fingerprint Differentiation: ¹³C Chemical Shift Comparison for Compound-Specific Identification
In a direct head-to-head NMR study, diphenylcyanoarsine (DC, Clark II) exhibited a distinct ¹³C NMR spectral profile compared to diphenylchloroarsine (DA, Clark I) when analyzed in CDCl₃, CD₂Cl₂, and (CD₃)₂CO solvents [1]. The cyano carbon (C≡N) in DC appears as a characteristic resonance in the nitrile region (approximately 110-120 ppm), a signal entirely absent in DA due to the lack of a nitrile functional group. This diagnostic signal provides unambiguous compound-specific identification when differentiating between these two structurally similar organoarsenicals [2].
| Evidence Dimension | ¹³C NMR spectral signature (diagnostic cyano carbon resonance) |
|---|---|
| Target Compound Data | Distinct resonance in nitrile region (~110-120 ppm) attributed to C≡N carbon |
| Comparator Or Baseline | Diphenylchloroarsine (DA, Clark I, CAS 712-48-1): No signal in nitrile region |
| Quantified Difference | Presence vs. complete absence of cyano carbon resonance; qualitative but definitive |
| Conditions | Samples prepared in CDCl₃, CD₂Cl₂, and (CD₃)₂CO; ¹H and ¹³C{¹H} NMR spectra recorded and analyzed with simulated spectral reference |
Why This Matters
Procurement of authentic DC rather than DA is essential for NMR-based compound verification and purity assessment in analytical reference standard workflows.
- [1] Mäkelä, E., et al. Analysis of ¹H and ¹³C{¹H} NMR spectral parameters of diphenylchloroarsine, diphenylcyanoarsine, and 10-chloro-5,10-dihydrophenarsazine: identification of the compounds through reference to simulated spectra. Magnetic Resonance in Chemistry, 2016. View Source
- [2] Mäkelä, E., et al. Analysis of ¹H and ¹³C{¹H} NMR spectral parameters of diphenylchloroarsine, diphenylcyanoarsine, and 10-chloro-5,10-dihydrophenarsazine. Magn. Reson. Chem., 2016. View Source
